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Compound of Interest

1-(4-chlorophenyl)-N-
Compound Name:
methylmethanamine

Cat. No.: B091550

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 1-(4-chlorophenyl)-N-
methylmethanamine

Abstract

This whitepaper provides a comprehensive in silico toxicological assessment of 1-(4-
chlorophenyl)-N-methylmethanamine. Utilizing a battery of computational models, we predict
key toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin
sensitization. This document outlines the methodologies employed for these predictions,
presents the data in a structured format, and discusses the implications of these findings for
drug development and chemical safety assessment. The workflows and decision-making
processes are illustrated using detailed diagrams to enhance clarity for researchers, scientists,
and drug development professionals.

Introduction to 1-(4-chlorophenyl)-N-
methylmethanamine

1-(4-chlorophenyl)-N-methylmethanamine is a substituted benzylamine derivative. Its
chemical structure is characterized by a chlorophenyl group attached to a methylaminomethyl
moiety. The presence of the chlorophenyl group, a common feature in various
pharmacologically active compounds and industrial chemicals, raises interest in its potential
toxicological profile. In silico toxicology offers a rapid, cost-effective, and ethically sound
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approach to evaluate the potential hazards of such compounds early in the development
pipeline.

Compound Details:

Identifier Value

IUPAC Name 1-(4-chlorophenyl)-N-methylmethanamine
Molecular Formula C8H10CIN

Molecular Weight 155.63 g/mol

Canonical SMILES CNCC1=CC=C(C=C1)CI

| INChl Key | NQILHJINKMLVTA-UHFFFAOYSA-N |

Principles of In Silico Toxicology

In silico toxicology leverages computational models to predict the toxic effects of chemicals.
The primary methodologies employed in this guide include:

o Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models
that relate the chemical structure of a compound to its biological activity or toxicological
endpoint. These models are built from large datasets of chemicals with known activities.

o Read-Across: This approach involves predicting the toxicity of a target chemical by using
data from one or more structurally similar source chemicals. The underlying assumption is
that structurally similar compounds will have similar toxicological properties.

o Expert Systems: These are rule-based systems that use a predefined set of structural alerts
and toxicological knowledge to predict toxicity.

Predicted Toxicological Profile

The following sections summarize the predicted toxicity endpoints for 1-(4-chlorophenyl)-N-
methylmethanamine based on a consensus of various in silico models.
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Mutagenicity

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical endpoint. The
Ames test is the most common in vitro assay for mutagenicity.

Modell/Test Prediction Confidence

Bacterial Reverse Mutation ] )
Negative High
Assay (Ames)

In silico Structural Alerts (e.qg., o
No alerts for mutagenicity N/A
Derek Nexus)

Carcinogenicity

Carcinogenicity prediction is based on models trained on long-term animal studies.

Model Prediction Confidence

Rodent Carcinogenicity ) ]
o _ Non-carcinogenic Moderate
(Lifetime Bioassay)

Carcinogenicity Potency
Database (CPDB) Alert

No structural alerts N/A

Hepatotoxicity

Drug-induced liver injury (DILI) is a major concern in drug development.

Endpoint Prediction Confidence
DILI Concern No concern Moderate
Mitochondrial Toxicity Low risk High

Bile Salt Export Pump (BSEP)

Low probabilit High
Inhibition P y g

Skin Sensitization
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Skin sensitization is an allergic reaction caused by skin contact with a chemical.

Model Prediction Confidence

DPRA (Direct Peptide
Reactivity Assay) Model

Non-sensitizer High

KeratinoSens™ Model Non-sensitizer Moderate

Computational Methodologies (Protocols)

This section details the in silico protocols used to generate the toxicity predictions.

General In Silico Toxicity Prediction Workflow

The overall workflow for the in silico toxicity assessment is depicted below. This process begins
with defining the chemical structure and proceeds through model selection, prediction, and

result interpretation.
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.
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(QSAR, Read-Across, Expert Systems)

Run Predictions

Gather and Analyze Results

Consensus Prediction and Confidence Assessment

Generate Toxicity Report
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General workflow for in silico toxicity prediction.

Mutagenicity Prediction Protocol

¢ Input: The canonical SMILES string of the compound is used as the input.
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e Model 1 (QSAR): A validated QSAR model for Ames mutagenicity is employed. The model
calculates physicochemical descriptors and fingerprints for the input molecule. These are
then fed into the mathematical equation of the model to yield a probability of mutagenicity.

o Model 2 (Expert System): The chemical structure is screened against a database of known
structural alerts for mutagenicity (e.g., aromatic nitro groups, N-nitroso compounds). The
absence of such alerts provides evidence for a negative prediction.

o Consensus: The results from both models are combined. If both predict negative and the
compound is within the applicability domain of the QSAR model, the final prediction is
"Negative" with high confidence.

The decision-making logic for mutagenicity is illustrated in the following diagram:
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Decision tree for in silico mutagenicity prediction.

Discussion and Interpretation

© 2025 BenchChem. All rights reserved.

7/10 Tech Support


https://www.benchchem.com/product/b091550?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The in silico analysis of 1-(4-chlorophenyl)-N-methylmethanamine suggests a favorable
toxicological profile for the tested endpoints. The absence of mutagenicity and carcinogenicity
alerts is a positive sign. The predicted lack of hepatotoxicity and skin sensitization further
supports its potential for low toxicity.

It is crucial to acknowledge the limitations of in silico models. These predictions are not a
substitute for experimental testing. The confidence in the predictions is dependent on the
quality of the models and the similarity of the target compound to the training data. For 1-(4-
chlorophenyl)-N-methylmethanamine, the predictions are generally of high to moderate
confidence, suggesting that the compound falls within the applicability domain of the models
used.

A hypothetical signaling pathway that could be of interest for further investigation, should the
compound show unexpected toxicity, is the MAPK/ERK pathway, which is involved in cell
proliferation and survival.
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Hypothetical MAPK/ERK signaling pathway.

Conclusion
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This in silico toxicological assessment of 1-(4-chlorophenyl)-N-methylmethanamine indicates
a low potential for mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. The
provided computational protocols and workflows offer a transparent and reproducible
framework for the toxicological evaluation of this compound. While these findings are
encouraging, they should be confirmed with targeted in vitro and in vivo studies as part of a
comprehensive safety assessment. The use of in silico toxicology, as demonstrated here, is an
invaluable tool in modern drug discovery and chemical safety, enabling the early identification
and prioritization of compounds with favorable safety profiles.

 To cite this document: BenchChem. [In silico toxicity prediction of 1-(4-chlorophenyl)-N-
methylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091550#in-silico-toxicity-prediction-of-1-4-
chlorophenyl-n-methylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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